(1R,3S)-3-(2-aminoethoxy)-7-[(4-methoxy-2,5-dimethylphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol
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Overview
Description
(1R,3S)-3-(2-aminoethoxy)-7-[(4-methoxy-2,5-dimethylphenyl)methyl]-7-azaspiro[35]nonan-1-ol is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(2-aminoethoxy)-7-[(4-methoxy-2,5-dimethylphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the aminoethoxy group: This step often involves nucleophilic substitution reactions.
Functionalization of the aromatic ring: This can be done through electrophilic aromatic substitution reactions to introduce the methoxy and dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(2-aminoethoxy)-7-[(4-methoxy-2,5-dimethylphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized functional groups back to their original state.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups such as ethers or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-(2-aminoethoxy)-7-[(4-methoxy-2,5-dimethylphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may also serve as a ligand in the study of enzyme interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure could provide new avenues for the development of pharmaceuticals with novel mechanisms of action.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(2-aminoethoxy)-7-[(4-methoxy-2,5-dimethylphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets in a specific manner, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-(2-aminoethoxy)-7-azaspiro[3.5]nonan-1-ol: Lacks the methoxy and dimethyl groups on the aromatic ring.
(1R,3S)-3-(2-hydroxyethoxy)-7-[(4-methoxy-2,5-dimethylphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol: Contains a hydroxyethoxy group instead of an aminoethoxy group.
Uniqueness
The presence of the methoxy and dimethyl groups on the aromatic ring, along with the aminoethoxy group, makes (1R,3S)-3-(2-aminoethoxy)-7-[(4-methoxy-2,5-dimethylphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol unique. These functional groups can significantly influence the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(1R,3S)-3-(2-aminoethoxy)-7-[(4-methoxy-2,5-dimethylphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-14-11-17(24-3)15(2)10-16(14)13-22-7-4-20(5-8-22)18(23)12-19(20)25-9-6-21/h10-11,18-19,23H,4-9,12-13,21H2,1-3H3/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYGWYCEEWEOCQ-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC3(CC2)C(CC3OCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC3(CC2)[C@@H](C[C@@H]3OCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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